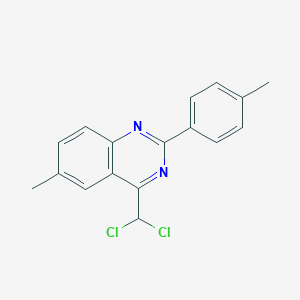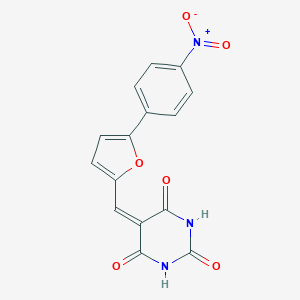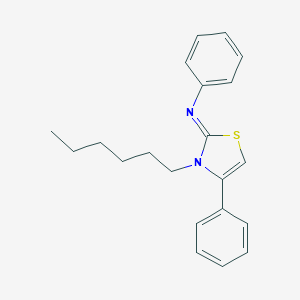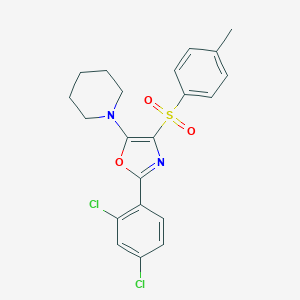![molecular formula C24H24N2O B412921 3-methyl-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one CAS No. 146828-60-6](/img/structure/B412921.png)
3-methyl-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Vorbereitungsmethoden
The synthesis of 3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves several steps. One common method includes the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines . This reaction typically occurs in the presence of potassium hydroxide, leading to the formation of bis-benzo[h]quinazoline compounds linked through a sulfanyl spacer . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methylene iodide, benzaldehyde, and benzoyl isothiocyanate . For instance, the reaction with methylene iodide produces 2,2’-[methylenebis(sulfanediyl)]bis{3-benzyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one} . These reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Wissenschaftliche Forschungsanwendungen
3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one has shown promise in various scientific research applications. In medicinal chemistry, it has been studied for its potential antibacterial and antitumor activities . The compound’s unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a valuable candidate for drug development. Additionally, its properties make it suitable for use in materials science, where it can be incorporated into polymers and other materials to enhance their performance.
Wirkmechanismus
The mechanism of action of 3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into binding sites on enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or antitumor activity . The exact pathways involved depend on the specific application and the biological target.
Vergleich Mit ähnlichen Verbindungen
3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one can be compared to other spiro compounds, such as 3-benzyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one . While both compounds share a similar core structure, the presence of different substituents can significantly alter their properties and applications. For example, the methyl and phenyl groups in 3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one may enhance its biological activity compared to other spiro compounds.
Eigenschaften
CAS-Nummer |
146828-60-6 |
|---|---|
Molekularformel |
C24H24N2O |
Molekulargewicht |
356.5g/mol |
IUPAC-Name |
3-methyl-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C24H24N2O/c1-26-22(17-10-4-2-5-11-17)25-21-19-13-7-6-12-18(19)16-24(20(21)23(26)27)14-8-3-9-15-24/h2,4-7,10-13H,3,8-9,14-16H2,1H3 |
InChI-Schlüssel |
CBDAHOSJHINJEF-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=C(C1=O)C3(CCCCC3)CC4=CC=CC=C42)C5=CC=CC=C5 |
Kanonische SMILES |
CN1C(=NC2=C(C1=O)C3(CCCCC3)CC4=CC=CC=C42)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-{3-oxo-2-[2,3,5-tris-O-(phenylcarbonyl)pentofuranosyl]-2,3-dihydro-1,2,4-triazin-5-yl}glycinate](/img/structure/B412841.png)

![2-{[(3-Fluoro-4-methoxyphenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B412843.png)



![4-[(2-(2-chloro-4,5-difluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B412849.png)
![2-{[4-(1,3-Benzoxazol-2-ylsulfanyl)butyl]sulfanyl}-1,3-benzoxazole](/img/structure/B412850.png)
![Ethyl 5-bromo-2-[2-(4-methoxybenzylidene)hydrazino]-1,3-thiazole-4-carboxylate](/img/structure/B412852.png)
![4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one](/img/structure/B412854.png)
![2-([1,1'-biphenyl]-4-ylimino)-3-ethyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B412859.png)
![5-[(2,4-dinitrophenyl)sulfanyl]-3,4-dihydro-2H-pyran](/img/structure/B412860.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one [5-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B412861.png)
